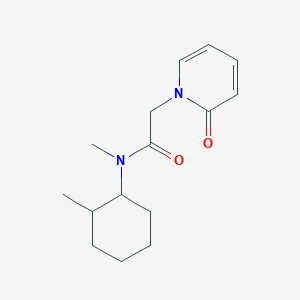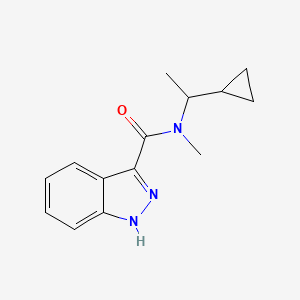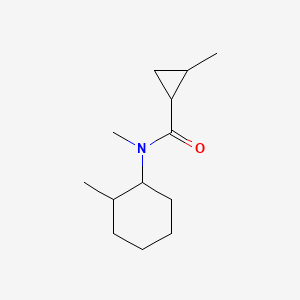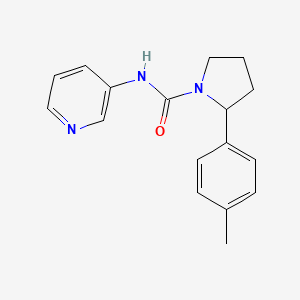
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as MPPCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrolidine-based derivative that has been synthesized through various methods for use in laboratory experiments. In
作用機序
The mechanism of action of 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood; however, it is believed to act as a modulator of various signaling pathways in the body. 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to interact with various receptors, including the dopamine D2 receptor, sigma-1 receptor, and NMDA receptor. These interactions may result in the modulation of neurotransmitter release, calcium signaling, and gene expression.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can improve cognitive function and reduce inflammation in animal models of disease.
実験室実験の利点と制限
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. One potential direction is to investigate its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its neuroprotective properties and its ability to enhance cognitive function. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
合成法
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide can be synthesized through various methods, including the reaction of 4-methylbenzaldehyde with pyridine-3-carboxaldehyde followed by cyclization with proline. Another method involves the reaction of 4-methylbenzaldehyde with pyridine-3-carboxylic acid, followed by cyclization with proline. These methods result in the formation of 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, which can be purified through recrystallization or column chromatography.
科学的研究の応用
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been widely studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been investigated for its neuroprotective properties and its ability to enhance cognitive function. In pharmacology, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been studied for its potential as a drug candidate for various diseases, including cancer, diabetes, and Alzheimer's disease. In medicinal chemistry, 2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been explored for its potential as a lead compound for drug discovery.
特性
IUPAC Name |
2-(4-methylphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-6-8-14(9-7-13)16-5-3-11-20(16)17(21)19-15-4-2-10-18-12-15/h2,4,6-10,12,16H,3,5,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLMAHUIXMMANO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
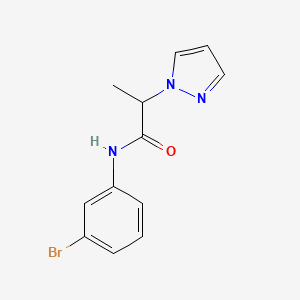
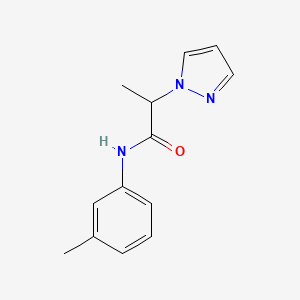
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
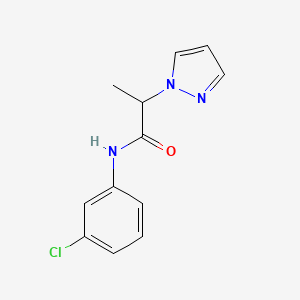
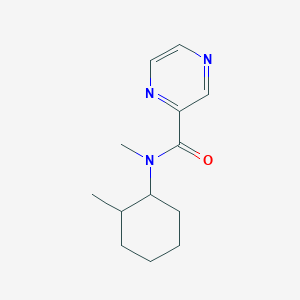
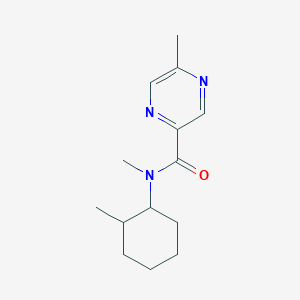
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
